molecular formula C10H11NO2S B1425431 methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate CAS No. 1338466-50-4

methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate

Cat. No. B1425431
M. Wt: 209.27 g/mol
InChI Key: WQZOOADPRPAIMP-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .

Molecular Structure Analysis

The compound’s molecular structure consists of a thieno[2,3-b]pyrrole core with a carboxylate ester group. The IR spectrum shows characteristic peaks for carbonyl stretching vibrations (ν) at 1696 and 1706 cm⁻¹. The ¹H NMR spectrum reveals signals corresponding to various protons, including those from the thieno[2,3-b]pyrrole ring and the ester moiety .

Scientific Research Applications

Synthesis and Transformations

Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is involved in various synthesis and transformation processes in organic chemistry. For instance, Kaigorodova et al. (2004) described its use in synthesizing substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines through reactions with 2,5-dimethoxytetrahydrofuran. They noted that the reaction's feasibility and yield depend on the substituents in the thieno[2,3-b]pyridine position (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

Regioselective Acylation

Yarovenko et al. (2003) studied the effects of catalysts, acid chlorides, and solvents on the acylation of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate. Their findings showed how the use of different catalysts like AlCl3 and SnCl4 can lead to regioselective acylation at specific positions of thienopyrrole (Yarovenko, Semenov, Zavarzin, Ignatenko, & Krayushkin, 2003).

Photochromic Applications

Krayushkin et al. (2002) explored the use of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate in the synthesis of photochromic 1,2-dihetarylethene. Their study highlighted the significance of regioselective acylation processes in developing thienopyrrole-based photochromes, a first in this domain (Krayushkin, Yarovenko, Semenov, Zavarzin, Ignatenko, Martynkin, & Uzhinov, 2002).

Aromaticity Studies

Cyrański et al. (2001) conducted research on the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. Their study involved X-ray and ab initio studies, contributing to understanding the aromatic character and stability of these compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

Synthesis of Novel Compounds

Bakhite et al. (2002) synthesized novel 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines using a key intermediate that likely included methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate. This synthesis led to the development of new sulfur-, nitrogen-, and oxygen-containing heterocyclic rings (Bakhite, Geies, & El-Kashef, 2002).

Safety And Hazards

As mentioned earlier, methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is classified as a Warning substance. Handle it with care, follow safety precautions, and consult safety data sheets for detailed information .

properties

IUPAC Name

methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-5-6(2)11-9-7(5)4-8(14-9)10(12)13-3/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOOADPRPAIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(S2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Reactant of Route 5
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Reactant of Route 6
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate

Citations

For This Compound
1
Citations
M Inman, A Carbone, CJ Moody - The Journal of Organic …, 2012 - ACS Publications
In a new variation on the Fischer indole synthesis, readily available haloarenes are converted into a wide range of indoles in just two steps by halogen–magnesium exchange and …
Number of citations: 80 pubs.acs.org

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